molecular formula C40H47FN2O5 B194415 Atorvastatin Acetonide tert-Butyl Ester CAS No. 125971-95-1

Atorvastatin Acetonide tert-Butyl Ester

Cat. No. B194415
M. Wt: 654.8 g/mol
InChI Key: NPPZOMYSGNZDKY-ROJLCIKYSA-N
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Description

Atorvastatin Acetonide tert-Butyl Ester is a useful pharmaceutical intermediate in the preparation of Atorvastatin salts . Atorvastatin is an orally active HMG-CoA reductase inhibitor and has the ability to effectively decrease blood lipids .


Synthesis Analysis

Atorvastatin Acetonide tert-Butyl Ester can be synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex .


Molecular Structure Analysis

The Atorvastatin Acetonide tert-Butyl Ester molecule consists of 47 Hydrogen atom(s), 40 Carbon atom(s), 2 Nitrogen atom(s), 5 Oxygen atom(s) and 1 Fluorine atom(s) - a total of 95 atom(s) . The molecular weight of Atorvastatin Acetonide tert-Butyl Ester is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the molecular formula .


Chemical Reactions Analysis

Atorvastatin Acetonide tert-Butyl Ester is a useful pharmaceutical intermediate in the preparation of Atorvastatin salts .


Physical And Chemical Properties Analysis

Atorvastatin Acetonide tert-Butyl Ester has a melting point of 144-148 °C, a boiling point of 678.0±55.0 °C, and a density of 1.14±0.1 g/cm3 . It appears as a solid and its color ranges from white to off-white .

Scientific Research Applications

Improved Synthesis Methods

The scientific research applications of Atorvastatin Acetonide tert-Butyl Ester mainly revolve around its improved synthesis methods, ensuring high purity and yield, which is crucial for its use as a cholesterol-lowering drug. Novozhilov et al. (2015) reported an improved kilogram-scale preparation of atorvastatin calcium, highlighting key improvements in the synthesis process that lead to a product of greater than 99.5% purity. This method focuses on isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step (Novozhilov et al., 2015).

Synthesis of Labeled Atorvastatin for Research

Lee and Woo (1999) developed a synthesis for [14C]Atorvastatin, a side-chain-labeled version of the drug, which is critical for tracing and research purposes. This synthesis was achieved in a ten-step sequence with an overall yield of 5.7%, marking a significant development in the study and understanding of atorvastatin’s pharmacokinetics and metabolism (Lee & Woo, 1999).

Novel Intermediate Synthesis

Rádl (2003) described a new synthesis method for a key intermediate of atorvastatin synthesis, showcasing a process based on the Henry reaction of nitromethane and tert-butyl. This synthesis plays a critical role in the production and study of atorvastatin, demonstrating the ongoing advancements in the drug’s synthesis methodologies (Rádl, 2003).

Biosynthesis and Stereoselective Synthesis

Liu et al. (2018) and Liu et al. (2017) provided insights into the biosynthesis of tert-butyl, a key intermediate for atorvastatin and rosuvastatin synthesis. They explored the whole cell biosynthesis in mono and biphasic media, highlighting the efficiency of carbonyl reductase from Rhodosporidium toruloides in synthesizing this intermediate. This biosynthesis process paves the way for an improved and more sustainable production method for atorvastatin (Liu et al., 2018; Liu et al., 2017).

Safety And Hazards

When handling Atorvastatin Acetonide tert-Butyl Ester, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436296
Record name tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Acetonide tert-Butyl Ester

CAS RN

1001659-85-3, 125971-95-1
Record name rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
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Record name 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
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Record name 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)-
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Record name tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Record name 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)
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Record name (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK MK - Asian Journal of Pharmaceutical and Clinical Research, 2012
Number of citations: 0
T Arai - tcichemicals.com
As symbolized by awarding of the 2001 Nobel Prize in chemistry to KB Sharpless, R. Noyori, and WS Knowles, the catalytic synthesis of chiral molecules is of crucial importance in fine …
Number of citations: 2 www.tcichemicals.com
AK MK
Number of citations: 0

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